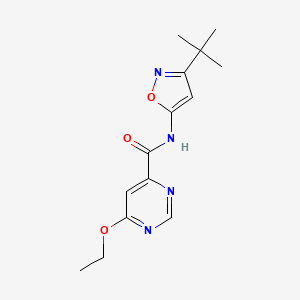

N-(3-(tert-butyl)isoxazol-5-yl)-6-ethoxypyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(tert-butyl)isoxazol-5-yl)-6-ethoxypyrimidine-4-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B-cells.

Applications De Recherche Scientifique

Application in Modulation of Genotoxicity

N-tert-butyl-alpha-phenylnitrone (PBN) and its derivative were used to modulate the genotoxicity of ethoxyquin in human lymphocytes. Ethoxyquin, an antioxidant used in animal feeds, was found to cause DNA breaks in human lymphocytes. The study aimed to evaluate the role of free radicals in ethoxyquin's genotoxicity and its modulation by cellular repair systems. The results showed that both PBN and its derivative reduced the level of DNA damage induced by ethoxyquin, highlighting the potential of these compounds in modulating genotoxic effects (Skolimowski et al., 2010).

Role in Cardioprotective Agents

A new class of malonyl-coenzyme A decarboxylase (MCD) inhibitors was discovered, including a compound with a similar chemical structure. This compound showed potent glucose oxidation stimulation in rat hearts and improved cardiac efficiency and function in a rat heart ischemia/reperfusion model. Such findings suggest the potential use of these compounds in treating ischemic heart diseases (Cheng et al., 2006).

Synthesis of Novel Pyrido and Pyrimidines Derivatives

The synthesis of novel pyrido and pyrimidines derivatives, including compounds with similar structures, was explored. These compounds serve as key synthons for other fused polyheterocyclic systems. Such studies are significant in the field of medicinal chemistry for developing new therapeutic agents (Bakhite et al., 2005).

Development of Src/Abl Kinase Inhibitors

A series of substituted thiazole-5-carboxamides, with a similar structural framework, were identified as potent Src/Abl kinase inhibitors. These compounds demonstrated excellent antiproliferative activity against hematological and solid tumor cell lines. One such compound was effective in a chronic myelogenous leukemia model, highlighting its potential in oncology (Lombardo et al., 2004).

Propriétés

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-5-20-11-6-9(15-8-16-11)13(19)17-12-7-10(18-21-12)14(2,3)4/h6-8H,5H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGBRSXZMRXAKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CC(=NO2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(tert-butyl)isoxazol-5-yl)-6-ethoxypyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2,4-dichloro-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2653697.png)

![4-[(1H-imidazol-1-yl)methyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide](/img/structure/B2653698.png)

![N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2653699.png)

![N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2653700.png)

![4-bromo-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2653707.png)

![N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2653713.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2653716.png)